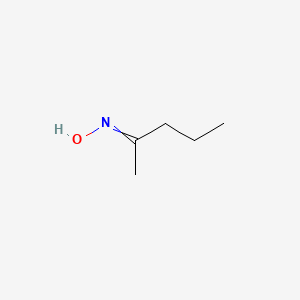![molecular formula C6H14Cl2N2 B2534856 6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride CAS No. 2580233-20-9](/img/structure/B2534856.png)
6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride, also known as Octahydroisoquinoline, is a heterocyclic organic compound. It has a unique structure that makes it an important compound in the field of chemistry and pharmaceuticals. 3]heptane;dihydrochloride.
Scientific Research Applications
Chemical Synthesis and Structural Analogs
The synthesis of novel 2,6-diazaspiro[3.3]heptanes demonstrates a practical route through reductive amination, offering a method for library or large-scale synthesis (Hamza et al., 2007). Similarly, the scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block is reported, showcasing its utility in Pd-catalyzed aryl amination reactions, indicating potential applications in drug design and development (Burkhard & Carreira, 2008).
Pharmacological Applications
Research into the anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones has indicated that these compounds show promising results in models of epilepsy, with specific compounds displaying significant protective indices compared to standard treatments (He et al., 2010). Moreover, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines exhibit potent antibacterial activity against respiratory pathogens, offering insights into the development of new antibacterial drugs (Odagiri et al., 2013).
Applications in Drug Discovery
The design and synthesis of novel N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives have been evaluated for their anticonvulsant activities, showcasing the potential for developing new therapeutic agents (Li et al., 2015).
properties
IUPAC Name |
6-methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-3-7-6;;/h7H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDNGGCSNPSGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

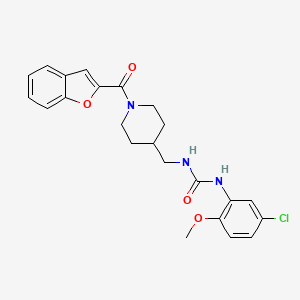
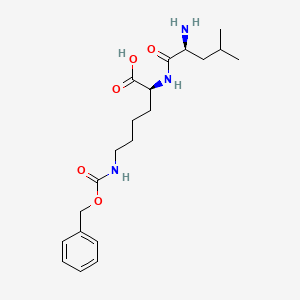
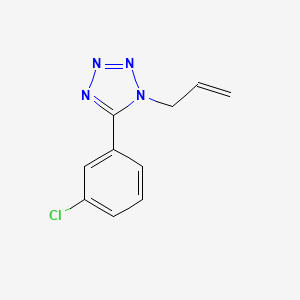
![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
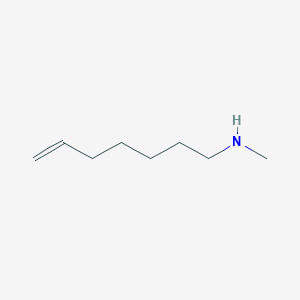

![Sodium;[1,2]oxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B2534783.png)
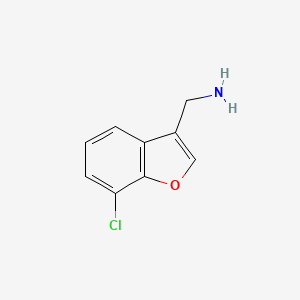
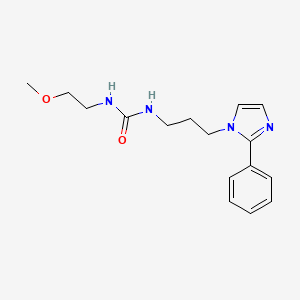

![7-(furan-2-yl)-2-methyl-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534788.png)
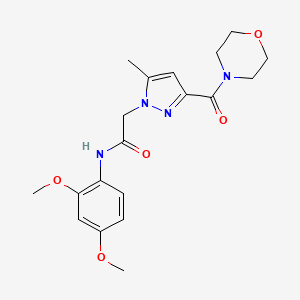
![1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2534790.png)
